molecular formula C6H8O2 B7820770 buta-1,3-dien-1-yl acetate

buta-1,3-dien-1-yl acetate

Cat. No. B7820770
M. Wt: 112.13 g/mol
InChI Key: NMQQBXHZBNUXGJ-UHFFFAOYSA-N
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Patent
US03998857

Procedure details

It is known from German Pat. No. 739,438, to obtain anthraquinone by reaction of 1,4-naphthoquinone with excess 1-acetoxybutadiene at the reflux temperature. However, the yield is only 57% of theory. Furthermore it is known, from Liebig's Ann. Chem. volume 568 (1950), page 28, to warm 1,4-naphthoquinone with excess 1-acetoxybutadiene in acetic acid, separate off the resulting anthraquinone (19% of theory), isolate from the reaction solution the addition product first formed from 1,4-naphthoquinone and 1-acetoxybutadiene, namely 1-acetoxy-1,4,4a,9a-tetrahydroanthraquinone, and convert this into anthraquinone by means of methanolic potassium hydroxide solution in the presence of air. While this process gives a total yield of anthraquinone of about 80% of theory, it is unsuitable for large scale industrial use.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]=[CH:2]1.[C:13]([O:16][CH:17]=[CH:18][CH:19]=[CH2:20])(=[O:15])[CH3:14]>C(O)(=O)C>[C:4]1(=[O:11])[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:1](=[O:12])[CH:2]=[CH:3]1.[C:13]([O:16][CH:17]=[CH:18][CH:19]=[CH2:20])(=[O:15])[CH3:14].[C:13]([O:16][CH:17]1[CH:2]2[CH:3]([C:4](=[O:11])[C:5]3[C:10]([C:1]2=[O:12])=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH2:20][CH:19]=[CH:18]1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(C2=CC=CC=C12)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=CC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(C2=CC=CC=C12)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=CC=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separate off the resulting anthraquinone (19% of theory)
CUSTOM
Type
CUSTOM
Details
isolate from the reaction solution the addition product

Outcomes

Product
Name
Type
product
Smiles
C1(C=CC(C2=CC=CC=C12)=O)=O
Name
Type
product
Smiles
C(C)(=O)OC=CC=C
Name
Type
product
Smiles
C(C)(=O)OC1C=CCC2C(C3=CC=CC=C3C(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03998857

Procedure details

It is known from German Pat. No. 739,438, to obtain anthraquinone by reaction of 1,4-naphthoquinone with excess 1-acetoxybutadiene at the reflux temperature. However, the yield is only 57% of theory. Furthermore it is known, from Liebig's Ann. Chem. volume 568 (1950), page 28, to warm 1,4-naphthoquinone with excess 1-acetoxybutadiene in acetic acid, separate off the resulting anthraquinone (19% of theory), isolate from the reaction solution the addition product first formed from 1,4-naphthoquinone and 1-acetoxybutadiene, namely 1-acetoxy-1,4,4a,9a-tetrahydroanthraquinone, and convert this into anthraquinone by means of methanolic potassium hydroxide solution in the presence of air. While this process gives a total yield of anthraquinone of about 80% of theory, it is unsuitable for large scale industrial use.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]=[CH:2]1.[C:13]([O:16][CH:17]=[CH:18][CH:19]=[CH2:20])(=[O:15])[CH3:14]>C(O)(=O)C>[C:4]1(=[O:11])[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:1](=[O:12])[CH:2]=[CH:3]1.[C:13]([O:16][CH:17]=[CH:18][CH:19]=[CH2:20])(=[O:15])[CH3:14].[C:13]([O:16][CH:17]1[CH:2]2[CH:3]([C:4](=[O:11])[C:5]3[C:10]([C:1]2=[O:12])=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH2:20][CH:19]=[CH:18]1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(C2=CC=CC=C12)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=CC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(C2=CC=CC=C12)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=CC=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separate off the resulting anthraquinone (19% of theory)
CUSTOM
Type
CUSTOM
Details
isolate from the reaction solution the addition product

Outcomes

Product
Name
Type
product
Smiles
C1(C=CC(C2=CC=CC=C12)=O)=O
Name
Type
product
Smiles
C(C)(=O)OC=CC=C
Name
Type
product
Smiles
C(C)(=O)OC1C=CCC2C(C3=CC=CC=C3C(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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